molecular formula C12H11ClN2O2 B1336866 ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate CAS No. 7510-65-8

ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate

Cat. No.: B1336866
CAS No.: 7510-65-8
M. Wt: 250.68 g/mol
InChI Key: SWCQAAUPCCUXBT-HJWRWDBZSA-N
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Description

Ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate is a chemical compound known for its unique properties and applications in various fields This compound is characterized by the presence of a cyanoacrylate group, which is commonly associated with strong adhesive properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate typically involves the reaction of ethyl cyanoacetate with 2-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s adhesive properties make it useful in biological assays and experiments.

    Industry: The compound is used in the production of high-performance adhesives and coatings.

Mechanism of Action

The mechanism of action of ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate involves the interaction of its functional groups with target molecules. The cyanoacrylate group is known for its rapid polymerization in the presence of moisture, forming strong adhesive bonds. The chlorophenyl group can enhance the compound’s reactivity and interaction with specific molecular targets, potentially influencing biological pathways and processes.

Properties

IUPAC Name

ethyl (Z)-3-(2-chloroanilino)-2-cyanoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9(7-14)8-15-11-6-4-3-5-10(11)13/h3-6,8,15H,2H2,1H3/b9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCQAAUPCCUXBT-HJWRWDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\NC1=CC=CC=C1Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00419698
Record name ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7510-65-8
Record name NSC405746
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405746
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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